Bis-aminooxy-PEG3
Overview
Description
Bis-aminooxy-PEG3 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Molecular Structure Analysis
The molecular formula of Bis-aminooxy-PEG3 is C8H20N2O5 . Its molecular weight is 224.3 g/mol . The structure includes two aminooxy groups and a hydrophilic PEG spacer .Chemical Reactions Analysis
The aminooxy groups in Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This reaction is typically carried out in aqueous media .Scientific Research Applications
Protein Pegylation
“Bis-aminooxy-PEG3” is a derivative of Polyethylene Glycol (PEG), which is used in the process of PEGylation . PEGylation is the covalent attachment of PEG to proteins and other biomolecules, which decreases aggregation and increases solubility . This process is crucial in protein biology research, as it allows for surface treatment or bioconjugation without steric hindrance .
Crosslinking
“Bis-aminooxy-PEG3” can be used for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Bioconjugation
The aminooxy groups in “Bis-aminooxy-PEG3” can be used in bioconjugation . Bioconjugation is the process of creating a stable covalent link between two molecules, one of which is a biomolecule, such as a protein, peptide, or drug .
Oxime Bond Formation
“Bis-aminooxy-PEG3” reacts with an aldehyde to form an oxime bond . This reaction is useful in the field of organic chemistry for the formation of oxime bonds, which are used in various applications, including the synthesis of pharmaceuticals .
Hydroxylamine Linkage Formation
If a reductant is used, “Bis-aminooxy-PEG3” will form a hydroxylamine linkage . This reaction is important in the field of biochemistry, as it allows for the formation of stable linkages between molecules .
Drug Delivery
“Bis-aminooxy-PEG3” can be used in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for the effective delivery of drugs to their target sites .
Mechanism of Action
Target of Action
Bis-aminooxy-PEG3 is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Bis-aminooxy-PEG3 acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis-aminooxy-PEG3 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, Bis-aminooxy-PEG3 (via PROTACs) can selectively degrade specific proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of Bis-aminooxy-PEG3 is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.
Action Environment
The action of Bis-aminooxy-PEG3 is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the compound and its ability to form PROTACs Additionally, the presence of other molecules could potentially interfere with its binding to the E3 ligase or the target protein
Safety and Hazards
Bis-aminooxy-PEG3 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
properties
IUPAC Name |
O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJMPNILLCRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-aminooxy-PEG3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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